molecular formula C12H12N2O3 B13670349 2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13670349
M. Wt: 232.23 g/mol
InChI Key: YBLDDCIBSUGURR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves the cyclocondensation of 3,4-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction is carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The dimethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetic acid: Another compound with a dimethoxyphenyl group but different reactivity and applications.

    3,4-Dimethoxyphenylacetonitrile: A related compound used as an intermediate in organic synthesis.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)12-13-6-9(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

YBLDDCIBSUGURR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(N2)C=O)OC

Origin of Product

United States

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